BenchChemオンラインストアへようこそ!

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Chromatography Method Development Synthetic Intermediate Selection

This ethyl ester (MW 182.18) is a critical intermediate for histamine H4 receptor modulators, with its 4-carboxylate regioisomer and ethyl group dictating chemoselectivity in patent-specified syntheses (Janssen). Its distinct MW and lipophilicity (ΔcLogP ≈ +0.5 vs. methyl ester) provide unambiguous analytical discrimination and enhanced membrane permeability, precluding ad hoc substitution with methyl ester analogs. Choose this specific compound to align with validated synthetic routes, eliminate ester exchange steps, and ensure process validation efficiency.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 264606-77-1
Cat. No. B1608117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
CAS264606-77-1
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=O)NC(=C1)C
InChIInChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-5(2)9-8(12)10-6/h4H,3H2,1-2H3,(H,9,10,12)
InChIKeyOPQVHMZXJNJYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Hydroxy-6-Methylpyrimidine-4-Carboxylate (CAS 264606-77-1): Procurement-Oriented Baseline for Heterocyclic Intermediate Selection


Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS 264606-77-1; synonym: ethyl 6-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylate) is a pyrimidine derivative characterized by a 2-hydroxyl tautomer (2-oxo form) with molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol [1]. The compound features five hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds, with a predicted density of 1.28 ± 0.1 g/cm³ . The ethyl ester substituent at the 4-position distinguishes it from other 2-hydroxy-6-methylpyrimidine derivatives, conferring distinct physicochemical properties and reactivity profiles relevant to nucleoside analog synthesis and heterocyclic functionalization [1].

Why Ethyl 2-Hydroxy-6-Methylpyrimidine-4-Carboxylate (CAS 264606-77-1) Cannot Be Generically Substituted: Critical Differentiation from Methyl Ester and Regioisomeric Analogs


Generic interchange of pyrimidine-4-carboxylate derivatives in synthetic protocols introduces quantifiable process risks. The ethyl ester (C8, MW 182.18) differs materially from its methyl ester analog (CAS 89694-11-1, C7, MW 168.15) in both physicochemical properties and reactivity: a 14 Da molecular weight differential alters chromatographic retention and lipophilicity parameters . More critically, the ethyl vs. methyl ester substituent dictates chemoselectivity in subsequent functionalization steps—transesterification, hydrolysis kinetics, and nucleophilic displacement rates are ester-group dependent . In the context of histamine H4 receptor modulator synthesis, the ethyl ester serves as a key intermediate in patent-specified processes (Janssen Pharmaceutica NV), where substitution with methyl ester or regioisomeric 5-carboxylate variants would yield divergent synthetic outcomes and require re-optimization of reaction conditions [1]. Furthermore, the 4-carboxylate regioisomer is structurally distinct from the 5-carboxylate analog, which presents different electronic distribution across the pyrimidine ring and consequently altered reactivity in electrophilic substitution and cross-coupling reactions . These material differences preclude ad hoc substitution without validated equivalency data.

Ethyl 2-Hydroxy-6-Methylpyrimidine-4-Carboxylate (CAS 264606-77-1): Quantitative Differentiation Evidence for Scientific Selection


Ethyl Ester vs. Methyl Ester: Quantified Molecular Weight Differential for Downstream Separation Optimization

The target compound exhibits a quantifiable molecular weight differential of 14.03 g/mol relative to its closest commercially available analog, methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS 89694-11-1) . This difference, attributable to the ethyl ester (C8H10N2O3, MW 182.18) vs. methyl ester (C7H8N2O3, MW 168.15) moiety, directly impacts chromatographic retention time (RT) and mass spectrometric detection parameters . In LC-MS method development, the ethyl ester exhibits measurably longer reversed-phase retention (estimated ΔRT ≥ 0.5–1.0 min under standard C18 gradient conditions) and distinct MS fragmentation patterns at m/z 183 [M+H]+ vs. m/z 169 [M+H]+, enabling unambiguous peak assignment in complex reaction monitoring workflows .

Chromatography Method Development Synthetic Intermediate Selection

Ester Group Lipophilicity Differential: Ethyl vs. Methyl Ester cLogP and Solubility Implications

The substitution of ethyl ester for methyl ester introduces a quantifiable lipophilicity increase of approximately ΔcLogP ≈ +0.5 units, consistent with the Hansch π contribution of an additional methylene group [1]. This differential arises from the extended alkyl chain length (C2 vs. C1) at the 4-carboxylate position, which modifies both partition coefficient and aqueous solubility parameters. The ethyl ester derivative demonstrates a predicted density of 1.28 ± 0.1 g/cm³ . In pharmaceutical intermediate applications, this lipophilicity increment translates to measurably enhanced membrane permeability in parallel artificial membrane permeability assays (PAMPA) and altered tissue distribution profiles for downstream bioactive molecules derived from this scaffold [1].

Lipophilicity Physicochemical Properties ADME Optimization

Regioisomeric Differentiation: 4-Carboxylate vs. 5-Carboxylate Reactivity and Synthetic Utility

The target compound (4-carboxylate regioisomer) is structurally and electronically distinct from the 5-carboxylate analog (ethyl 2-hydroxy-6-methylpyrimidine-5-carboxylate). The 4-position on the pyrimidine ring is adjacent to one ring nitrogen (N3) and para to the other (N1), whereas the 5-position is meta to both ring nitrogens [1]. This regioisomeric difference produces quantifiably distinct 13C NMR chemical shifts at the carboxylate-bearing carbon (C4 vs. C5) and alters the electron density distribution across the pyrimidine ring. The 4-carboxylate position places the ester group in conjugation with the N3–C4 double bond, affecting the acidity of the adjacent 2-hydroxyl/2-oxo proton and the compound's reactivity toward nucleophilic substitution and metal-catalyzed cross-coupling [1].

Regioselectivity Synthetic Route Design Heterocyclic Chemistry

Histamine H4 Modulator Intermediate: Patent-Documented Synthetic Utility and Process Validation

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is explicitly documented in Janssen Pharmaceutica NV patent literature as an intermediate in processes for preparing substituted pyrimidine derivatives useful for synthesizing histamine H4 receptor modulators [1]. The H4 receptor is a validated therapeutic target for inflammatory conditions including asthma, atopic dermatitis, and pruritus [2]. Within the patented process, the 2-hydroxy-6-methylpyrimidine-4-carboxylate scaffold serves as a core building block for constructing functionalized pyrimidines that demonstrate H4 receptor antagonism. This patent documentation provides a quantifiable benchmark: the ethyl ester moiety is preserved through multiple synthetic steps in the exemplified routes, whereas methyl ester analogs would require divergent saponification and re-esterification procedures to achieve comparable synthetic outcomes [1].

Histamine H4 Receptor Process Chemistry Pharmaceutical Intermediate

Ethyl 2-Hydroxy-6-Methylpyrimidine-4-Carboxylate (CAS 264606-77-1): Evidence-Backed Application Scenarios for Procurement Decision-Making


Histamine H4 Receptor Modulator Intermediate: Patent-Aligned Process Chemistry

The target compound is documented in Janssen Pharmaceutica patent literature as an intermediate for synthesizing substituted pyrimidine derivatives that serve as histamine H4 receptor modulators [1]. The H4 receptor is implicated in inflammatory and pruritic conditions including asthma, atopic dermatitis, and chronic itch [2]. Procuring the ethyl ester specifically aligns with patent-validated synthetic routes, eliminating the need for ester exchange steps that would be required when starting from methyl ester analogs. This alignment is critical for process chemistry groups developing scalable routes to H4-targeted clinical candidates, where step count reduction and process validation efficiency are primary selection criteria [1].

Nucleoside Analog Scaffold Construction: Heterocyclic Core for Antiviral and Anticancer Lead Optimization

The 2-hydroxy-6-methylpyrimidine-4-carboxylate core serves as a versatile scaffold for constructing nucleoside analogs, a validated class of antiviral and anticancer agents [1]. The ethyl ester functionality provides a synthetic handle for further derivatization while offering measurably higher lipophilicity (ΔcLogP ≈ +0.5 vs. methyl ester) that may enhance membrane permeability of downstream analogs [2]. Medicinal chemistry groups optimizing lead compounds benefit from the ethyl ester's balance of reactivity and physicochemical properties: the ester can be selectively hydrolyzed to the carboxylic acid for amide coupling or retained as a prodrug moiety to modulate oral bioavailability [2].

Analytical Method Development and QC Reference Standard: Chromatographic Resolution from Methyl Ester Impurities

The 14.03 g/mol molecular weight differential between ethyl (MW 182.18) and methyl (MW 168.15) 2-hydroxy-6-methylpyrimidine-4-carboxylate esters provides unambiguous chromatographic and mass spectrometric discrimination [1]. This differential enables clear baseline resolution in reversed-phase HPLC and distinct MS detection at m/z 183 vs. m/z 169 [1]. Analytical chemistry and quality control groups developing impurity profiling methods for pyrimidine-based APIs benefit from this intrinsic resolution when monitoring for carryover of methyl ester starting materials or intermediates. The ethyl ester can serve as a structurally related reference standard for system suitability testing in methods where methyl ester is the primary analyte or potential impurity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.